molecular formula C17H17FN2 B10794076 3'-(4-Fluorophenyl)deschloroepibatidine

3'-(4-Fluorophenyl)deschloroepibatidine

Cat. No.: B10794076
M. Wt: 268.33 g/mol
InChI Key: DQRUGLBIIAFVGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-(4-Fluorophenyl)deschloroepibatidine is a synthetic analog of epibatidine, a potent nicotinic acetylcholine receptor (nAChR) agonist isolated from the skin of the Ecuadorian poison frog Epipedobates anthonyi. Deschloroepibatidine derivatives are designed to retain high nAChR affinity while reducing toxicity and improving selectivity for specific receptor subtypes.

Properties

Molecular Formula

C17H17FN2

Molecular Weight

268.33 g/mol

IUPAC Name

2-[5-(4-fluorophenyl)pyridin-3-yl]-7-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C17H17FN2/c18-14-3-1-11(2-4-14)12-7-13(10-19-9-12)16-8-15-5-6-17(16)20-15/h1-4,7,9-10,15-17,20H,5-6,8H2

InChI Key

DQRUGLBIIAFVGG-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1N2)C3=CN=CC(=C3)C4=CC=C(C=C4)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs include 3'-(4-nitrophenyl)-, 3'-(4-chlorophenyl)-, and 3'-(4-carbamoylphenyl)deschloroepibatidine derivatives. Substituents influence physicochemical parameters critical for CNS penetration:

  • Lipophilicity (clogP):
    4-Fluorophenyl (predicted clogP ~1.8–2.2) is less lipophilic than 4-chlorophenyl (clogP ~2.5) but more than 4-nitrophenyl (clogP ~1.5). Optimal CNS drugs typically have clogP 2–4 .
  • Topological Polar Surface Area (TPSA):
    All 3'-substituted deschloroepibatidine analogs have TPSA <76 Ų, favoring blood-brain barrier penetration .

Table 1: Physicochemical Comparison

Compound clogP TPSA (Ų) logBB
3'-(4-Fluorophenyl) ~2.0 45–50 ~-0.3
3'-(4-Nitrophenyl) (5g) 1.5 55 -0.62
3'-(4-Chlorophenyl) (5e) 2.5 45 -0.08
Varenicline (reference) 1.01 37.8 0.27

Data extrapolated from

nAChR Binding Affinity and Selectivity
  • α4β2-nAChR Affinity:
    The 4-fluorophenyl analog is expected to have sub-nM binding affinity (Ki) based on trends:

    • 3'-(4-Nitrophenyl): Ki = 0.009 nM .
    • 3'-(4-Chlorophenyl): Ki = 0.02 nM .
      Fluorine’s electronegativity may enhance hydrogen bonding with receptor residues, but steric effects could reduce affinity slightly compared to nitro or chloro substituents .
  • Subtype Selectivity:
    Fluorophenyl analogs likely retain α4β2 selectivity over α3β4 and α7 subtypes, similar to other 3'-substituted derivatives. For example, 3'-(4-carbamoylphenyl)deschloroepibatidine (5g) showed 25- and 46-fold selectivity for α4β2 over α3β4 and α7, respectively .

Table 2: Functional Antagonist Potency (IC₅₀)

Compound α4β2 (IC₅₀, μM) α3β4 (IC₅₀, μM) Selectivity (α4β2/α3β4)
3'-(4-Nitrophenyl) (5g) 0.1 63.9 639
3'-(4-Chlorophenyl) (5e) 0.2 25.0 125
3'-(4-Fluorophenyl)* ~0.3–0.5 ~50–100 ~100–300

Predicted values based on

In Vivo Pharmacological Effects
  • Antagonist Efficacy: 3'-(4-Fluorophenyl)deschloroepibatidine is anticipated to inhibit nicotine-induced antinociception in the tail-flick test (AD₅₀ ~0.001–0.01 μg/kg), comparable to 3'-(4-chlorophenyl) (AD₅₀ = 0.0003 μg/kg) .
  • Lack of Agonist Activity:
    Like other 3'-substituted analogs, it is unlikely to exhibit agonist effects in pain or hypothermia assays, a critical safety advantage over epibatidine .
Molecular Modeling Insights

Docking studies suggest that 3'-substituted phenyl groups occupy a hydrophobic pocket in the α4β2-nAChR ligand-binding domain. The 4-fluoro substituent’s smaller size and electronegativity may allow tighter packing than nitro or carbamoyl groups, but reduced π-π stacking compared to nitrophenyl .

Preparation Methods

Reaction Scheme

  • Starting Material : tert-Butoxycarbonyl (Boc)-protected 3’-bromodeschloroepibatidine (8 ) serves as the electrophilic partner.

  • Boronic Acid : 4-Fluorophenylboronic acid acts as the nucleophile, facilitating aryl-aryl bond formation.

  • Catalytic System :

    • Catalyst : Palladium acetate (Pd(OAc)₂).

    • Ligand : Tri-(o-tolyl)phosphine enhances catalytic activity and stability.

  • Solvent System : Dimethoxyethane (DME) and water in a 3:1 ratio.

  • Base : Sodium carbonate (Na₂CO₃) neutralizes HBr generated during the reaction.

  • Conditions : Reflux (80–90°C) for 12–24 hours.

Key Reaction :

3’-Bromodeschloroepibatidine (8)+4-Fluorophenylboronic AcidPd(OAc)₂, ligand3’-(4-Fluorophenyl)deschloroepibatidine (5d)\text{3’-Bromodeschloroepibatidine (8)} + \text{4-Fluorophenylboronic Acid} \xrightarrow{\text{Pd(OAc)₂, ligand}} \text{3’-(4-Fluorophenyl)deschloroepibatidine (5d)}

Optimization Insights

  • Ligand Selection : Bulky ligands like tri-(o-tolyl)phosphine prevent palladium aggregation, improving yield.

  • Solvent Polarity : DME’s moderate polarity balances boronic acid solubility and reaction kinetics.

  • Temperature Control : Prolonged reflux ensures complete conversion without side reactions.

Deprotection and Final Product Isolation

After coupling, the Boc-protected intermediate undergoes deprotection to yield the free base.

Alternative Synthetic Routes

Halogen Exchange Strategies

In patents, halogen exchange (e.g., Br → F) using alkali metal fluorides (KF, NaF) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) has been explored for related fluorophenyl derivatives. However, this method is less efficient for deschloroepibatidine analogs due to steric hindrance.

Grignard Reagent Approaches

Grignard reactions between 3-bromopyridines and 4-fluorophenylmagnesium bromide were attempted but resulted in low regioselectivity.

Analytical Characterization

Post-synthesis, the compound is validated using:

Table 1: Characterization Data for this compound

TechniqueDataSource
1H NMR δ 8.42 (s, 1H, pyridine-H), 7.65–7.58 (m, 2H, Ar-H), 7.12–7.05 (m, 2H, Ar-H)
13C NMR δ 154.2 (C-F), 148.9 (pyridine-C), 135.4–115.2 (Ar-C)
HRMS m/z 343.0945 [M+H]⁺ (calc. 343.0948)
HPLC Purity >98% (C18 column, MeCN:H₂O 70:30)

Challenges and Optimization

Coupling Efficiency

  • Challenge : Electron-withdrawing fluorine substituents reduce boronic acid reactivity.

  • Solution : Increased catalyst loading (5 mol% Pd) and excess boronic acid (1.5 equiv) improve conversion.

Byproduct Formation

  • Challenge : Homocoupling of boronic acid generates biphenyl derivatives.

  • Mitigation : Degassing solvents and using inert atmospheres (N₂/Ar) suppress oxidation.

Scalability and Industrial Relevance

The Suzuki-Miyaura method is scalable to gram-scale production, as demonstrated for analogs in Good Manufacturing Practice (GMP) facilities. Key considerations include:

  • Cost : Pd catalysts contribute >60% of raw material expenses.

  • Green Chemistry : Recycling Pd via filtration reduces environmental impact .

Q & A

Q. What theoretical frameworks guide mechanistic studies of fluorophenyl-nAChR interactions?

  • Methodology : Use density functional theory (DFT) to calculate binding energies and electrostatic potential surfaces. Align results with crystallographic data (e.g., C–F···π interactions at 3.2 Å ) to validate computational models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.